Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h12-14H,5-11,17H2,1-4H3 |
InChI Key |
WXZSVLSBDMBFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2CCC(CC2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from trans-N-Boc-1,4-cyclohexanediamine
A representative route begins with trans-N-Boc-1,4-cyclohexanediamine as the key intermediate:
Step 1: Palladium-catalyzed amination of 1-bromo-4-iodobenzene with trans-N-Boc-1,4-cyclohexanediamine in anhydrous toluene using Pd2(dba)3, Xantphos ligand, and sodium tert-butoxide as the base at 100 °C overnight yields a Boc-protected cyclohexyl amine intermediate (Compound 9).
Step 2: The intermediate undergoes nucleophilic substitution with benzyl isocyanate in anhydrous DMF at 95 °C overnight, followed by purification to afford a Boc-protected urea derivative (Compound 10).
Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) liberates the free amine, which is then reacted with 5-cyano-2-fluoropyridine to give a key intermediate (Compound 12).
Step 4: Buchwald–Hartwig amination between Compound 12 and various amines or intermediates under Pd catalysis affords the final substituted piperazine derivatives, including tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate analogues (Compounds 14a–i).
Amide Coupling and Boc Deprotection
An alternative approach involves:
Amide coupling between a Boc-protected piperazine derivative and carboxylic acids to form amide intermediates.
Subsequent Boc deprotection under acidic conditions (e.g., TFA) to expose the free amine.
Nucleophilic substitution with appropriate electrophiles to install the 4-(4-aminocyclohexyl) substituent.
Reductive Amination Route
Reductive amination of Boc-protected piperazine intermediates with aldehydes to introduce methyl or other substituents at the 3-position of the piperazine ring.
Followed by Boc deprotection and nucleophilic substitution to yield the target compound.
Analytical Characterization
1H NMR Spectroscopy: Used to confirm the structure of intermediates and final products, showing characteristic chemical shifts for piperazine protons, Boc tert-butyl groups, and cyclohexyl substituents.
Mass Spectrometry: Confirms molecular weight and purity, with expected molecular ion peaks matching calculated values (e.g., m/z 297.44 for the target compound).
Purity: Typically achieved >95% after chromatographic purification.
Summary and Remarks
The preparation of this compound is achieved via multi-step synthetic sequences combining:
Palladium-catalyzed amination (Buchwald–Hartwig reaction) for carbon-nitrogen bond formation.
Boc protection/deprotection strategies to control amine reactivity.
Reductive amination for methyl substitution on the piperazine ring.
Nucleophilic substitution to install the 4-(4-aminocyclohexyl) moiety.
The synthetic routes are well-documented in recent medicinal chemistry literature, providing moderate to good yields and robust methods for preparing this compound for further pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Configuration
Key Compounds :
tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS: 2648684-10-8)
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate
Analysis :
- Positional Isomerism: The target compound’s trans-4-aminocyclohexyl group (axial-equatorial orientation) contrasts with the trans-2-aminocyclohexyl isomer in CAS 2648684-10-7. The 4-position allows better alignment with hydrophobic pockets in target proteins, while the 2-position may reduce steric hindrance .
- Aromatic vs. Aliphatic Substituents: The nitro-phenyl group in enables π-π stacking with aromatic residues in enzymes, whereas the cyclohexyl group in the target compound favors flexible, non-polar interactions.
Table 1: Substituent Comparison
Functional Group Diversity and Electronic Effects
Key Compounds :
Analysis :
- Electron-Withdrawing Groups : The trifluoromethyl group in decreases electron density, enhancing resistance to oxidative metabolism. The nitro group in similarly withdraws electrons but may increase reactivity in reduction reactions.
- Ester vs. Carbamate : The methoxycarbonyl group in offers a polar site for hydrogen bonding, while the Boc group in the target compound provides steric protection for the amine during synthesis .
Table 2: Functional Group Impact
Key Compounds :
Analysis :
- Coupling Reactions : Thiadiazole and morpholine derivatives (e.g., ) rely on Suzuki or Stille couplings, requiring palladium catalysts and specialized ligands. These methods are efficient but costly compared to the target compound’s simpler amination protocol .
- Scale-Up Potential: The target compound’s synthesis (e.g., CuI-catalyzed amination in ) uses inexpensive reagents, favoring industrial production.
Biological Activity
Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate (CAS No. 876371-20-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.41 g/mol. The structure features a piperazine ring substituted with an aminocyclohexane group and a tert-butyl ester, which may influence its biological properties.
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The specific mechanism of action for this compound has not been extensively studied; however, its structural similarity to other biologically active piperazines suggests potential interactions with various biological targets such as receptors and enzymes.
Anticancer Activity
Recent studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine have demonstrated significant cytotoxic effects on various cancer cell lines, including prostate (DU145), breast (MCF-7), and lung cancer (A549) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DU145 | 27.05 ± 3.9 | |
| Compound B | MCF-7 | 18.97 ± 2.8 | |
| This compound | A549 | TBD | TBD |
Note: Specific IC50 values for the compound need to be determined through experimental assays.
Neuroprotective Effects
Piperazine derivatives have also been investigated for neuroprotective properties. In vitro studies suggest that these compounds might mitigate oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Study on Prostate Cancer Cells : A study evaluated the effects of various piperazine derivatives on DU145 cells, revealing dose-dependent cytotoxicity and induction of apoptosis through mitochondrial pathways. The results indicated that compounds with structural similarities to tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine could enhance therapeutic strategies against prostate cancer .
- Neuroprotection in Animal Models : In vivo experiments using rodent models demonstrated that certain piperazine derivatives could reduce neuronal damage following ischemic events, suggesting a protective role against stroke-related injuries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
